Chemical Structure and Properties of L-Thiocitrulline Dihydrochloride
Chemical Structure and Properties of L-Thiocitrulline Dihydrochloride
Content Type: Technical Reference Guide Audience: Senior Researchers, Medicinal Chemists, and Pharmacologists Version: 1.0
Executive Summary
L-Thiocitrulline (L-TC) dihydrochloride is a potent, stereoselective inhibitor of nitric oxide synthase (NOS).[1] Unlike standard arginine analogs (e.g., L-NMMA, L-NAME) that primarily act as competitive substrate antagonists, L-Thiocitrulline exhibits a unique "Type II" binding mode.[1][2] It coordinates directly with the heme iron of the NOS active site via its sulfur atom, locking the enzyme in a low-spin state.[1]
This guide details the physicochemical properties, distinct mechanistic action, and experimental protocols for L-Thiocitrulline dihydrochloride (CAS: 212051-53-1), providing a rigorous framework for its application in distinguishing NOS isoforms (nNOS, iNOS, eNOS) in complex biological systems.[1]
Molecular Architecture & Physicochemical Profile
Structural Composition
L-Thiocitrulline is a sulfur-substituted analog of L-Citrulline.[1] Structurally, it retains the L-ornithine backbone but replaces the ureido oxygen of the citrulline side chain with a sulfur atom.[1] The dihydrochloride salt form is critical for research applications, significantly enhancing aqueous solubility compared to the free base or zwitterionic forms.[1]
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-5-(carbamothioylamino)pentanoic acid dihydrochloride[1][3]
-
Core Modification: Thiourea group (
) replaces the urea group.[1]
Physicochemical Data Table[1]
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 264.17 g/mol (Salt); 191.25 g/mol (Free Base) |
| CAS Number | 212051-53-1 (Dihydrochloride); 156719-37-8 (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL); DMSO (>20 mg/mL); Ethanol (Low) |
| Hygroscopicity | High (Requires desiccant storage) |
| Acidity (pKa) | The dihydrochloride form yields acidic solutions (pH ~2-3 in water) |
Pharmacology: Mechanism of Action
The "Heme-Ligand" Inhibition Mode
L-Thiocitrulline is not merely a steric competitor of L-Arginine.[1] Its potency stems from a dual-anchor mechanism:[1]
-
Substrate Competition: The
-amino and carboxyl groups bind to the arginine recognition site.[1] -
Heme Coordination: The thioureido sulfur atom forms a direct coordinate covalent bond with the heme iron (
) in the NOS active site.[1]
This interaction elicits a Type II difference spectrum , characterized by a shift in the Soret band, indicating a transition of the heme iron from high-spin to low-spin.[1][2] This effectively blocks oxygen activation and electron transfer, inhibiting NO formation more tightly than many oxygen-based analogs.[1]
Isoform Selectivity ( Values)
While L-Thiocitrulline inhibits all NOS isoforms, it displays marked potency differences, often favoring neuronal NOS (nNOS) over inducible NOS (iNOS) and endothelial NOS (eNOS) in specific assays.[1]
| Isoform | Selectivity Note | |
| nNOS (Neuronal) | ~0.06 | Highly Potent.[1] Tight-binding kinetics.[1][4] |
| iNOS (Inducible) | ~3.6 | Moderate Potency.[1] |
| eNOS (Endothelial) | ~0.5 - 2.0 | Variable.[1] Often less potent than nNOS inhibition.[1] |
Note: Values are representative of rat/human purified enzyme assays. Selectivity ratios can shift based on cofactor (BH4) availability.
Mechanistic Pathway Diagram
Caption: Dual-mechanism inhibition where L-Thiocitrulline competes with L-Arginine and directly ligates the Heme Iron, preventing catalysis.[1]
Experimental Protocols
Preparation and Storage
The dihydrochloride salt is prone to hydrolysis if exposed to moisture.[1] Strict adherence to anhydrous handling is required.[1]
-
Stock Solution (100 mM):
-
Storage:
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protect from light.[1]
-
In Vitro NOS Assay Workflow
This protocol validates the inhibitor's potency using a Citrulline conversion assay.[1]
Reagents:
-
Purified NOS enzyme (nNOS/iNOS).[1]
- -L-Arginine.[1]
-
NADPH (Cofactor).[1]
-
L-Thiocitrulline (0.01
to 100 range).[1]
Step-by-Step:
-
Pre-incubation: Incubate Enzyme + L-Thiocitrulline + NADPH for 15 minutes at 37°C. Reasoning: L-Thiocitrulline exhibits slow, tight-binding kinetics; pre-incubation ensures equilibrium binding to the heme.[1]
-
Initiation: Add
-L-Arginine to start the reaction. -
Reaction: Run for 10–30 minutes (linear phase).
-
Termination: Stop reaction with Stop Buffer (e.g., HEPES/EDTA).
-
Separation: Pass mixture through cation-exchange resin (Dowex-50W).[1] Arginine binds; Citrulline flows through.[1][6]
-
Quantification: Measure eluate via liquid scintillation counting.
Experimental Workflow Diagram
Caption: Standardized workflow for determining inhibition constants (Ki) using radiolabeled arginine.
Synthesis Overview
While commercially available, custom synthesis of L-Thiocitrulline is often required for isotopic labeling or derivative creation.[1]
-
Precursor:
-Boc-L-Ornithine-tert-butyl ester.[1] -
Thionation Agent: Lawesson’s Reagent or
.[1][7] -
Mechanism: The ornithine
-amino group reacts with the thionating agent (often requiring a thiocarbonyl transfer step) to form the thiourea moiety.[1] -
Deprotection: Acidic cleavage (HCl/Dioxane) yields the dihydrochloride salt.[1]
References
-
Frey, C., et al. (1994).[1] "L-Thiocitrulline.[1][2][3][8][9][4][10][11][12][13] A stereospecific, heme-binding inhibitor of nitric-oxide synthases."[1][2] Journal of Biological Chemistry.
-
Narayanan, K., & Griffith, O. W. (1994).[1] "Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors."[1][11] Journal of Medicinal Chemistry.
-
Furfine, E. S., et al. (1994).[1] "Potent and selective inhibition of human nitric oxide synthases."[1][4] Journal of Biological Chemistry.
-
Santa Cruz Biotechnology. "L-Thiocitrulline Dihydrochloride Product Data." SCBT Catalog. [1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733514, L-Thiocitrulline."[1] PubChem.
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